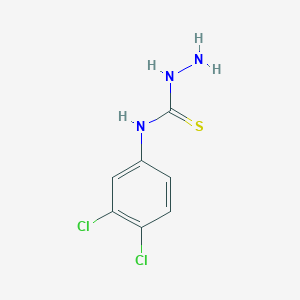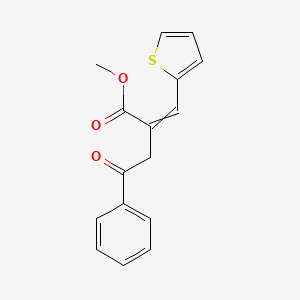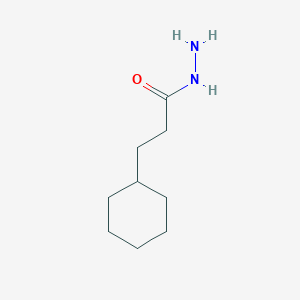
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide
Descripción general
Descripción
The compound “4-(3,4-Dichlorophenyl)-3-thiosemicarbazide” is a derivative of 3,4-Dichlorophenyl isocyanate . This parent compound is a solid, ranging in color from white to yellow, and is used as a chemical intermediate and in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-(3,4-Dichlorophenyl)-3-thiosemicarbazide” were not found, 3,4-Dichlorophenyl isocyanate can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide and its derivatives have shown significant potential in antibacterial and antifungal applications. For instance, chlorine substitution in 4-phenylthiosemicarbazide, similar to 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide, has been linked to increased antibacterial activity due to enhanced electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985). Additionally, some novel thiosemicarbazide derivatives have shown antimicrobial activity against a range of bacterial strains, including E. coli and S. aureus (Sheikhy et al., 2012).
Anticancer Activity
Thiosemicarbazide derivatives, including those similar to 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide, have exhibited potential anticancer properties. A study demonstrated that these compounds can have toxic effects on gastric cancer cells while being non-toxic to normal fibroblasts, indicating their specificity and potential in cancer therapy (Pitucha et al., 2020). Another study found that novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells, suggesting their potential in breast cancer treatment (Malki et al., 2015).
Enzyme Inhibition
Certain derivatives of 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide have demonstrated significant enzyme inhibition. For instance, a study showed that these derivatives can act as potent urease inhibitors, which could have implications in the treatment of diseases related to urease activity (Ali et al., 2018).
Propiedades
IUPAC Name |
1-amino-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZUHVBYSLKJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365239 | |
| Record name | 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide | |
CAS RN |
38901-32-5 | |
| Record name | 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)











![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)
